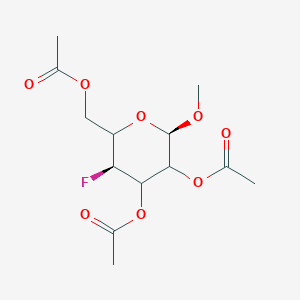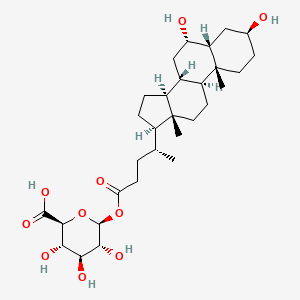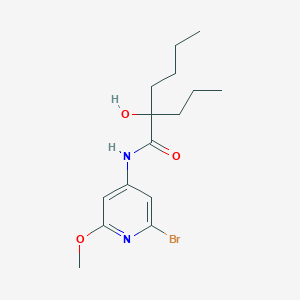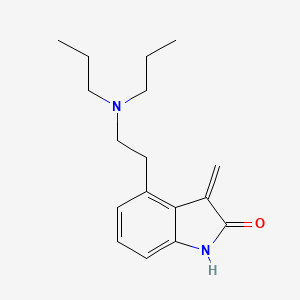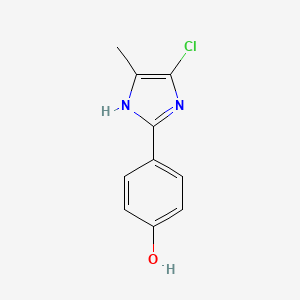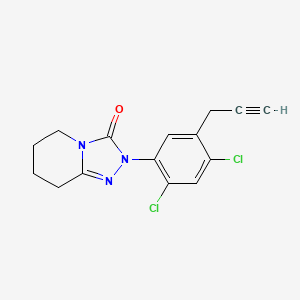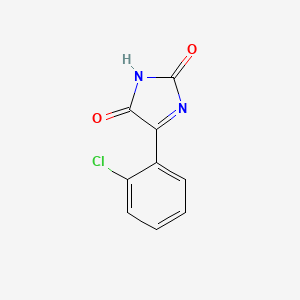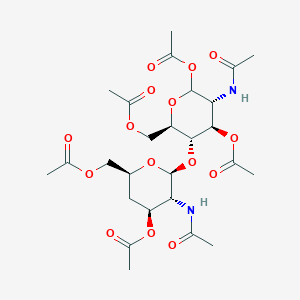
4-Deoxy-D-chitobiose Heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxy-D-chitobiose Heptaacetate is a significant compound in the field of glycopeptide and glycoprotein synthesis. It is known for its ability to regulate cell signaling and immune responses due to its unique structural attributes. The molecular formula of this compound is C26H38N2O15, and it has a molecular weight of 618.58 g/mol.
Méthodes De Préparation
The synthesis of 4-Deoxy-D-chitobiose Heptaacetate involves the reaction between 4-amino-4,6-dideoxyhexose and acetic anhydride under mild acidic conditions. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
4-Deoxy-D-chitobiose Heptaacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where acetyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Deoxy-D-chitobiose Heptaacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of glycopeptides and glycoproteins.
Biology: It is used to study cell signaling and immune responses due to its ability to bind to specific receptors.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of various biochemical products and as a research tool in biotechnology
Mécanisme D'action
The mechanism of action of 4-Deoxy-D-chitobiose Heptaacetate involves its ability to bind to specific receptors on cell surfaces, thereby modulating vital cellular functions. This binding regulates cell signaling pathways and immune responses, making it a valuable compound in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
4-Deoxy-D-chitobiose Heptaacetate is unique due to its specific structural attributes and its role in glycopeptide and glycoprotein synthesis. Similar compounds include:
Chitin: A natural polymer found in the exoskeletons of arthropods and fungi.
Chitosan: A derivative of chitin, widely used in biomedical applications.
Chitooligosaccharides: Products of chitin and chitosan degradation, known for their antimicrobial and antioxidant properties
These compounds share some structural similarities but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C26H38N2O15 |
|---|---|
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1 |
Clé InChI |
CBPIQIXAEQMDPR-VYUCQXBRSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



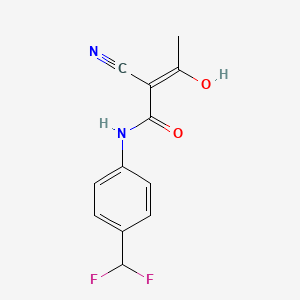
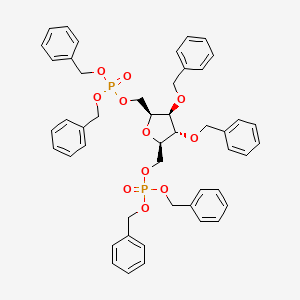
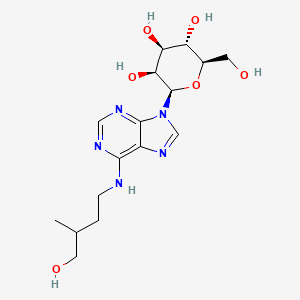
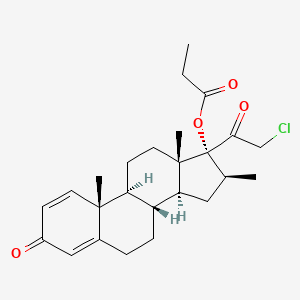
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

